(3R,4S,5S)-Oseltamivir
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Overview
Description
(3R,4S,5S)-Oseltamivir is a pharmaceutical compound widely known for its antiviral properties, particularly against influenza viruses. It is marketed under the brand name Tamiflu and is classified as a neuraminidase inhibitor. This compound is effective in both the treatment and prevention of influenza A and B by inhibiting the viral neuraminidase enzyme, which is crucial for the release of new viral particles from infected cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-Oseltamivir typically begins with shikimic acid, a naturally occurring compound found in plants like star anise. The synthetic route involves several key steps:
Protection and Activation: Shikimic acid is first protected and activated to form an intermediate that can undergo further reactions.
Formation of the Cyclohexene Ring: Through a series of reactions, including reduction and cyclization, the cyclohexene ring structure is formed.
Introduction of Functional Groups: Amino and acetamido groups are introduced at specific positions on the ring to form the desired stereochemistry.
Final Steps: The final steps involve esterification and deprotection to yield this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to increase yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S)-Oseltamivir undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the active carboxylate form.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and acetamido groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the cyclohexene ring.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or alcohols.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include the active carboxylate form of this compound and various derivatives with modified functional groups .
Scientific Research Applications
(3R,4S,5S)-Oseltamivir has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Investigated for its effects on viral replication and resistance mechanisms.
Medicine: Extensively studied for its efficacy in treating and preventing influenza, as well as its potential use against other viral infections.
Industry: Used in the development of new antiviral drugs and in the study of large-scale pharmaceutical production processes
Mechanism of Action
The mechanism of action of (3R,4S,5S)-Oseltamivir involves the inhibition of the neuraminidase enzyme on the surface of influenza viruses. Neuraminidase is essential for the release of new viral particles from infected cells. By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues, thereby blocking the release and spread of the virus .
Comparison with Similar Compounds
Similar Compounds
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.
Laninamivir: A long-acting neuraminidase inhibitor used in some countries for influenza treatment
Uniqueness
(3R,4S,5S)-Oseltamivir is unique due to its oral bioavailability and ease of administration compared to other neuraminidase inhibitors like Zanamivir, which is inhaled. Its effectiveness in both treatment and prophylaxis of influenza makes it a versatile antiviral agent .
Properties
Molecular Formula |
C16H28N2O4 |
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Molecular Weight |
312.40 g/mol |
IUPAC Name |
ethyl (3R,4S,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15-/m0/s1 |
InChI Key |
VSZGPKBBMSAYNT-ZNMIVQPWSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@@H]1NC(=O)C)N)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Origin of Product |
United States |
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